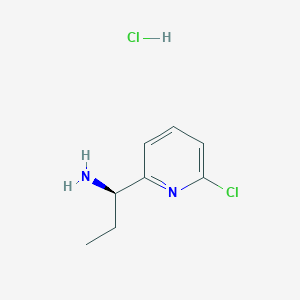
1-((4-(Trifluoromethyl)benzyl)oxy)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-(Trifluoromethyl)benzyl)oxy)butan-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl ether and a butan-2-amine moiety
Preparation Methods
The synthesis of 1-((4-(Trifluoromethyl)benzyl)oxy)butan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzyl alcohol and butan-2-amine.
Reaction Conditions: The benzyl alcohol is first converted to its corresponding benzyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic Substitution: The resulting benzyl chloride is then reacted with butan-2-amine in the presence of a base such as sodium hydroxide (NaOH) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-((4-(Trifluoromethyl)benzyl)oxy)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether or amine moiety, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include bases (NaOH, KOH), acids (HCl, H2SO4), and solvents (ethanol, dichloromethane).
Major products formed from these reactions depend on the specific conditions and reagents used, but they generally include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-((4-(Trifluoromethyl)benzyl)oxy)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly for its ability to modulate biological pathways.
Industry: It is used in the development of materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-((4-(Trifluoromethyl)benzyl)oxy)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
1-((4-(Trifluoromethyl)benzyl)oxy)butan-2-amine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzylamine: This compound lacks the butan-2-amine moiety and has different chemical properties and applications.
1-(4-Trifluoromethylphenyl)ethanamine: This compound has an ethanamine moiety instead of butan-2-amine, leading to differences in reactivity and biological activity.
4-(Trifluoromethyl)phenyl)methanol: This compound has a hydroxyl group instead of an amine, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16F3NO |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methoxy]butan-2-amine |
InChI |
InChI=1S/C12H16F3NO/c1-2-11(16)8-17-7-9-3-5-10(6-4-9)12(13,14)15/h3-6,11H,2,7-8,16H2,1H3 |
InChI Key |
OSOFDRMQBRDDEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCC1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


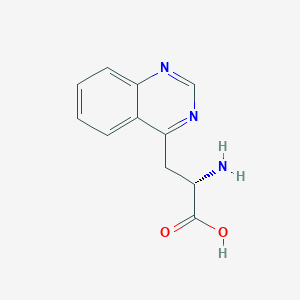
![Methyl6-azabicyclo[3.1.1]heptane-3-carboxylatehydrochloride](/img/structure/B12999555.png)
![2-Chloro-[4,4'-bipyridine]-3-carbonitrile](/img/structure/B12999557.png)
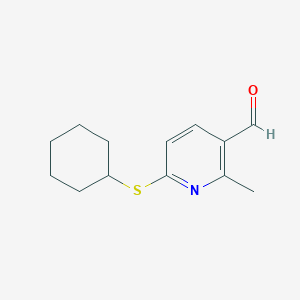



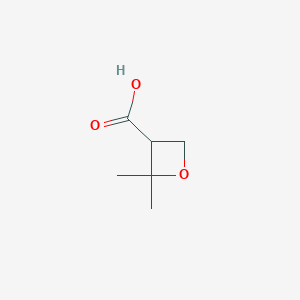
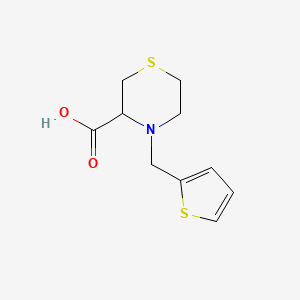

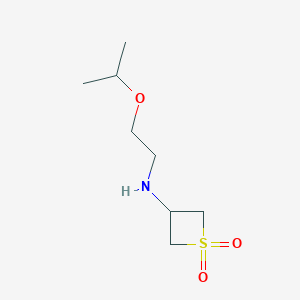
![4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12999606.png)

